Elucidation of the Structure of Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: A Technical Guide
Elucidation of the Structure of Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, a spirocyclic compound of interest in medicinal chemistry and drug discovery. This document details the physicochemical properties, a proposed synthetic pathway, and the expected spectroscopic data for the robust characterization of this molecule.
Physicochemical Properties
The fundamental physicochemical properties of tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate are summarized in the table below. These properties are essential for its handling, characterization, and application in a research setting.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₂₁NO₄ | [1][2] |
| Molecular Weight | 255.31 g/mol | [1][2] |
| CAS Number | 301226-27-7 | [1][2] |
| Appearance | Solid | [2] |
| Predicted Boiling Point | 399.6 ± 35.0 °C | [1] |
| Predicted Density | 1.16 ± 0.1 g/cm³ | [1] |
| Predicted pKa | -0.84 ± 0.20 | [1] |
Proposed Synthesis and Experimental Protocol
Proposed Synthetic Pathway
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate
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To a stirred suspension of activated zinc dust (1.5 equivalents) in anhydrous tetrahydrofuran (THF), a solution of ethyl bromoacetate (1.2 equivalents) in anhydrous THF is added dropwise under a nitrogen atmosphere.
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The mixture is gently heated to initiate the reaction, which is indicated by a slight exotherm and the formation of a cloudy solution.
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Once the reaction is initiated, a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF is added dropwise, maintaining a gentle reflux.
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After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
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The reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
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The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate.
Step 2: Synthesis of tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
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The ester from the previous step is dissolved in a mixture of THF and water.
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Lithium hydroxide (LiOH) (1.5 equivalents) is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).
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The THF is removed under reduced pressure, and the aqueous solution is acidified to pH ~3 with dilute hydrochloric acid.
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The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude carboxylic acid, tert-butyl 4-(carboxymethyl)-4-hydroxypiperidine-1-carboxylate.
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The crude acid is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid (p-TsOH) is added.
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The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
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The reaction is monitored by TLC for the disappearance of the starting material.
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Upon completion, the reaction mixture is cooled, washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The resulting crude product is purified by column chromatography or recrystallization to yield the final product, tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate.
Spectroscopic Data for Structure Elucidation
The following tables present the predicted spectroscopic data for tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.6 - 3.2 | m | 4H | -CH₂-N-CH₂- (Piperidine ring) |
| ~2.6 | s | 2H | -CH₂-C=O (Lactone ring) |
| ~1.8 - 1.6 | m | 4H | -CH₂-C-CH₂- (Piperidine ring) |
| 1.45 | s | 9H | -C(CH₃)₃ (Boc group) |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O (Lactone) |
| ~154 | C=O (Boc) |
| ~85 | Spiro-C |
| ~80 | -C(CH₃)₃ (Boc) |
| ~40 | -CH₂-N-CH₂- (Piperidine) |
| ~35 | -CH₂-C-CH₂- (Piperidine) |
| ~30 | -CH₂-C=O (Lactone) |
| 28.4 | -C(CH₃)₃ (Boc) |
Predicted IR and Mass Spectrometry Data
| Technique | Predicted Key Signals/Peaks |
| IR (KBr, cm⁻¹) | ~1770 (γ-lactone C=O stretch), ~1690 (carbamate C=O stretch), ~1160 (C-O stretch) |
| MS (ESI+) | m/z 256 [M+H]⁺, 200 [M - C₄H₉O]⁺, 156 [M - Boc+H]⁺ |
Visualizations
Chemical Structure
Experimental Workflow
